

An In-depth Technical Guide to **tert-Butyl 3-aminobenzylcarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-aminobenzylcarbamate</i>
Cat. No.:	B121111

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-aminobenzylcarbamate**, a versatile bifunctional building block used in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a reliable synthesis protocol with characterization data, and illustrates its synthetic pathway.

Core Properties and Specifications

tert-Butyl 3-aminobenzylcarbamate is a stable, solid compound at room temperature, often appearing as a pale-yellow to yellow-brown solid. Its structure features a benzylamine core with a Boc-protected amine on the methylene group and a free aniline amine, making it a valuable intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties of **tert-Butyl 3-aminobenzylcarbamate**

Property	Value
CAS Number	147291-66-5[1][2]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂ [1][3]
Molecular Weight	222.28 g/mol [1][3]
IUPAC Name	tert-butyl N-[(3-aminophenyl)methyl]carbamate[3]
Synonyms	(3-Aminobenzyl)carbamic acid tert-butyl ester, 3-Amino-N-(tert-butoxycarbonyl)benzylamine[3]
Physical Form	Pale-yellow to Yellow-brown Solid
Purity	Typically >95% (commercial sources)[4]

Synthesis Protocol

The most common and high-yielding synthesis of **tert-butyl 3-aminobenzylcarbamate** involves the reduction of its nitro precursor, tert-butyl 3-nitrobenzylcarbamate.

Experimental Methodology: Reduction of tert-Butyl 3-nitrobenzylcarbamate

This protocol details the catalytic hydrogenation of tert-butyl 3-nitrobenzylcarbamate to yield the desired product.

Materials:

- tert-butyl 3-nitrobenzylcarbamate
- Ethanol (EtOH)
- 10% Palladium on Carbon (Pd/C)
- Hydrogen (H₂) gas
- Diatomaceous earth (Celite)

Procedure:

- A solution of tert-butyl 3-nitrobenzylcarbamate (1.0 equivalent) is prepared in ethanol.[1]
- To this solution, 10% Pd/C catalyst (a catalytic amount, e.g., ~7% w/w of the starting material) is added.[1]
- The resulting mixture is stirred at room temperature under a hydrogen atmosphere.[1]
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically within 30 minutes), the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
- The filter cake is washed with ethanol.[1]
- The ethanol is evaporated from the filtrate under reduced pressure to yield **tert-butyl 3-aminobenzylcarbamate**.[1]

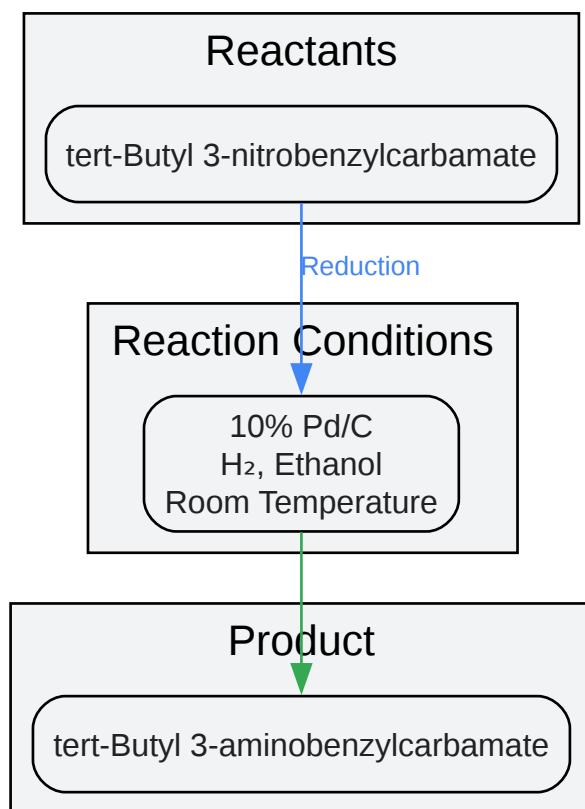
Quantitative Outcome:

- Yield: 98%[1]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitro-substituted precursor to the final amine product.

Synthesis of tert-Butyl 3-aminobenzylcarbamate



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Caption: Synthetic pathway for **tert-Butyl 3-aminobenzylcarbamate**.

Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques. The following table summarizes the reported nuclear magnetic resonance (NMR) data.

Table 2: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.22	s	1H	Ar-H
7.10-7.00	t	1H	Ar-H
6.70-6.60	d	1H	Ar-H
6.60-6.50	m	1H	Ar-H
4.20	bs	2H	-CH ₂ -
1.40	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Applications in Research and Development

tert-Butyl 3-aminobenzylcarbamate serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. Its bifunctional nature, with a Boc-protected primary amine and a reactive aniline, allows for selective and sequential chemical modifications.

- **Linker Moiety:** The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to other molecules. This makes it a useful linker in the development of various chemical probes and bioconjugates.
- **Building Block for Active Pharmaceutical Ingredients (APIs):** The aniline moiety can undergo a variety of chemical transformations, such as acylation, alkylation, or participation in cross-coupling reactions, to build the core structures of targeted therapeutic agents. While specific signaling pathway involvement is determined by the final molecule, this compound provides a scaffold to access such molecules. For instance, related structures are used in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to degrade specific proteins within cells.[5][6]

This guide provides foundational knowledge for the synthesis and application of **tert-butyl 3-aminobenzylcarbamate**. Researchers can use this information to reliably produce and characterize this compound for their specific research and development needs.

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